6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Overview
Description
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of amino, thioxo, and dicarbonitrile groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of malononitrile with cyanoacetamide or cyanothioacetamide. The reaction is carried out in the presence of a base such as piperidine, which facilitates the formation of the dihydropyridine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The dicarbonitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- 6-amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles
- 6-amino-4-aryl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles
Uniqueness
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its heptyl group, which imparts distinct lipophilic properties. This can influence its solubility, bioavailability, and interaction with biological membranes, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-amino-4-heptyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-3-4-5-6-7-10-11(8-15)13(17)18-14(19)12(10)9-16/h2-7H2,1H3,(H3,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBNJXNDKXNFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C(=S)NC(=C1C#N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366031 | |
Record name | CBMicro_014077 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
180537-92-2 | |
Record name | CBMicro_014077 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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